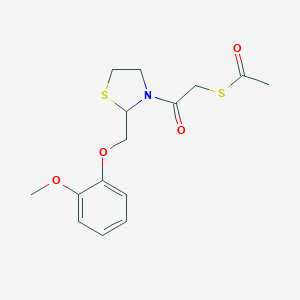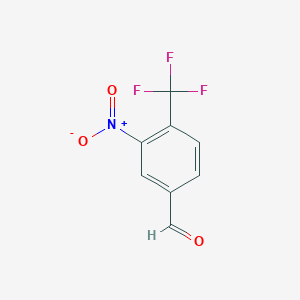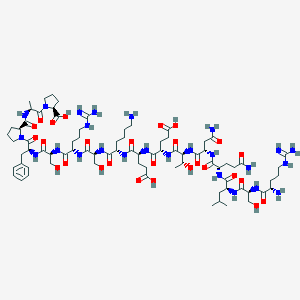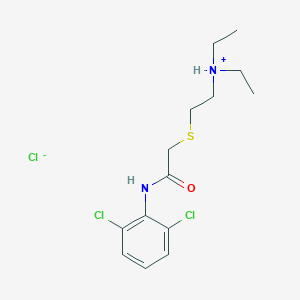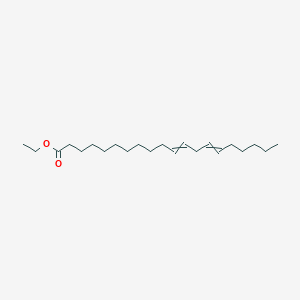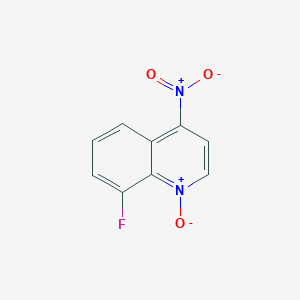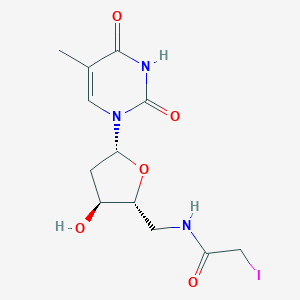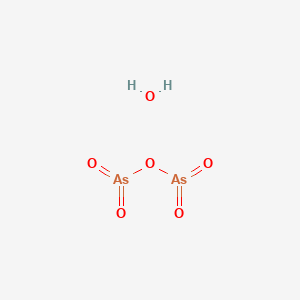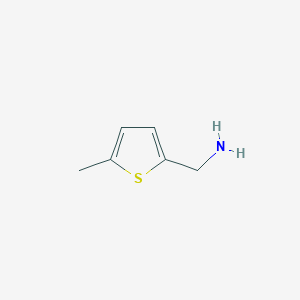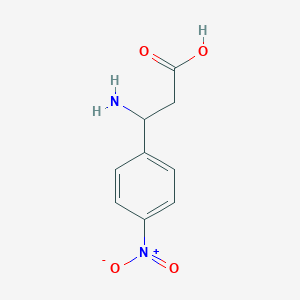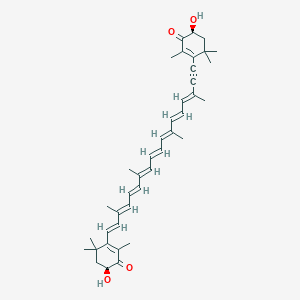
2-Fluoro-3,3-dimethyl-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3,3-dimethyl-1-phenylbutan-1-one, commonly known as 2-FDCK, is a dissociative anesthetic drug that is structurally similar to ketamine. It is a relatively new drug that has gained popularity in the research community due to its potential applications in neuroscience and pharmacology.
Mécanisme D'action
2-FDCK works by blocking the NMDA receptor, which leads to a dissociative state characterized by a loss of sensory perception and a feeling of detachment from one's surroundings. This mechanism of action is similar to that of ketamine, which is why 2-FDCK is often used as a substitute for ketamine in research studies.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-FDCK are not well understood. However, it is known to have a short duration of action and a rapid onset of effects. It has been reported to cause sedation, hallucinations, and dissociation in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-FDCK in lab experiments is that it is structurally similar to ketamine, which means that it can be used as a substitute for ketamine in studies of the NMDA receptor. Additionally, it has a shorter duration of action than ketamine, which makes it easier to use in experiments that require repeated dosing.
One limitation of using 2-FDCK in lab experiments is that it is a relatively new drug, and its long-term effects are not well understood. Additionally, it is a controlled substance in some countries, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 2-FDCK. One area of interest is its potential as a treatment for depression and other psychiatric disorders. Another area of interest is its potential as a tool for studying the mechanisms of learning, memory, and synaptic plasticity. Additionally, more research is needed to understand the long-term effects of 2-FDCK and its potential for abuse.
Méthodes De Synthèse
The synthesis of 2-FDCK involves the reaction of 2-chloro-3,3-dimethylbutanone with potassium fluoride in the presence of a catalytic amount of copper(I) iodide. This reaction produces 2-fluoro-3,3-dimethyl-1-phenylbutan-1-one, which is subsequently purified and crystallized.
Applications De Recherche Scientifique
2-FDCK has been studied for its potential applications in neuroscience and pharmacology. It has been found to have an affinity for the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. This makes it a useful tool for studying the mechanisms of these processes.
Propriétés
Numéro CAS |
106325-42-2 |
|---|---|
Nom du produit |
2-Fluoro-3,3-dimethyl-1-phenylbutan-1-one |
Formule moléculaire |
C12H15FO |
Poids moléculaire |
194.24 g/mol |
Nom IUPAC |
2-fluoro-3,3-dimethyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H15FO/c1-12(2,3)11(13)10(14)9-7-5-4-6-8-9/h4-8,11H,1-3H3 |
Clé InChI |
SSBMWZITSPQSFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)C1=CC=CC=C1)F |
SMILES canonique |
CC(C)(C)C(C(=O)C1=CC=CC=C1)F |
Synonymes |
1-Butanone, 2-fluoro-3,3-dimethyl-1-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



